molecular formula C9H11NO2 B097195 N-(2-Hydroxyethyl)benzamide CAS No. 18838-10-3

N-(2-Hydroxyethyl)benzamide

Cat. No. B097195
CAS RN: 18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzamide is a chemical compound with the empirical formula C9H11NO2 . It is a solid substance and its molecular weight is 165.19 .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)benzamide consists of a benzamide group (C6H5CONH-) attached to an ethanol group (-CH2CH2OH) via a nitrogen atom . The SMILES string representation of the molecule is O=C(NCCO)C1=CC=CC=C1 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving N-(2-Hydroxyethyl)benzamide. One study mentions the laccase-catalyzed reaction of 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide with solvents such as water or methanol .

Scientific Research Applications

Corrosion Inhibition

N-(2-Hydroxyethyl)benzamide: has been studied for its potential as a corrosion inhibitor, particularly for carbon steel in acidic environments. Research indicates that derivatives of this compound can significantly reduce corrosion rates, with efficacy reaching up to 94.91–95.28% at certain concentrations . This application is crucial in industries where metal components are exposed to corrosive substances, such as in oil and gas production.

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, N-(2-Hydroxyethyl)benzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYUNLBFSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341036
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)benzamide

CAS RN

16405-21-3, 18838-10-3
Record name Benzamide, N-(2-hydroxyethyl)-, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF was added benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 10 min and then quenched with 1M HCl. The mixture was then diluted with EtOAc and washed with sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was crystalized to give N-(2-hydroxyethyl)benzamide (593 mg, 97%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), 2-aminoethanol (3.6 mmol), Zn4(OCOCF3)6O (0.15 mmol) and methylene chloride (2.5 mL) was stirred at room temperature for 3 days, and as a result, N-(2-hydroxyethyl)benzamide was obtained in 11% yield. The resulting compound was identified by comparison with physical property data of the known compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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